Salfluverine is a chemical compound with the molecular formula C14H10F3NO2 . It has a molecular weight of 281.23 g/mol . The IUPAC name for Salfluverine is 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide .
The molecular structure of Salfluverine can be represented by the InChI string: InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20) . The canonical SMILES representation is: C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O .
Salfluverine is synthesized from specific precursors that allow for the modification of its chemical structure to optimize its pharmacological properties. It falls under the category of pharmaceutical substances and can be classified based on its mechanism of action, therapeutic use, and the nature of its molecular interactions within biological systems.
The synthesis of Salfluverine typically involves several key steps:
For example, a method described in patent literature outlines the use of specific reaction conditions that favor the formation of Salfluverine while minimizing side products .
Salfluverine possesses a unique molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula can be represented as , where represent the number of each atom type in the molecule.
The structural representation can be visualized using chemical drawing software or through computational modeling to predict its behavior in biological systems.
Salfluverine undergoes various chemical reactions that are crucial for its functionality:
These reactions are essential for understanding the compound's efficacy and safety profile.
The mechanism of action of Salfluverine involves several steps:
Data from pharmacological studies indicate that Salfluverine exhibits dose-dependent effects on target tissues .
Salfluverine exhibits distinct physical and chemical properties:
Relevant data from stability studies provide insights into optimal storage conditions and shelf life .
Salfluverine has several scientific applications:
Salfluverine is systematically identified as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, reflecting its precise atomic connectivity and functional group arrangement. This nomenclature adheres strictly to IUPAC conventions, specifying the hydroxyl group at the ortho position (C2) of the benzoic acid ring and the amide linkage to the meta-trifluoromethyl-substituted aniline component.
Its molecular formula is C₁₄H₁₀F₃NO₂, corresponding to a molecular weight of 281.23 g/mol (exact mass: 281.23) [4] [6]. The trifluoromethyl (-CF₃) group significantly influences the compound's electronic properties, enhancing lipophilicity and metabolic stability—a hallmark of many fluorinated pharmaceuticals. Key chemical identifiers include:
Table 1: Chemical Descriptors and Structural Properties of Salfluverine
Property | Value | |
---|---|---|
Systematic Name | 2-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
InChI | InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20) | |
XLogP3 | 3.736 | |
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 5 | |
Topological Polar Surface Area | 49.3 Ų | [4] |
The compound exhibits moderate lipophilicity (XLogP3: ~3.74) and a polar surface area of 49.3 Ų, suggesting potential for moderate membrane permeability. Predicted physicochemical properties include a density of 1.404 g/cm³ and a boiling point of 298.8°C at atmospheric pressure [4] [6].
Salfluverine lacks formal therapeutic approval or a definitive Anatomical Therapeutic Chemical (ATC) classification, distinguishing it from clinically established agents like sulfasalazine (classified under ATC codes A07EC01 for intestinal anti-inflammatory agents and M01CX02 for specific antirheumatics) [2] [3]. Pharmacologically, it is best characterized as a fluorinated benzamide derivative with structural kinship to salicylamide compounds. This categorization aligns with chemical classification systems that group drugs by shared molecular scaffolds rather than therapeutic effect or mechanism [5] [8].
Structurally, salfluverine integrates two pharmacophores:
While not assigned to a specific therapeutic class, its structural features suggest investigational relevance in contexts where salicylates or fluorinated aromatics demonstrate bioactivity—potentially including inflammation, analgesia, or metabolic pathways. Unlike sulfasalazine (explicitly classified as a disease-modifying antirheumatic drug, DMARD), salfluverine remains a preclinical or synthetic intermediate without documented clinical indications [2] [5].
Table 2: Comparative Pharmacological Classification Context
Compound | Chemical Class | Therapeutic Category (If Applicable) | Mechanistic Associations | |
---|---|---|---|---|
Salfluverine | Fluorinated benzamide | Not formally assigned | Structural analog to salicylate NSAIDs | |
Sulfasalazine | Salicylate-azo compound | DMARD / Intestinal anti-inflammatory | COX/LOX inhibition, NF-κB suppression | |
Typical NSAIDs | Carboxylic acids / Enols | Anti-inflammatory, analgesic | Cyclooxygenase inhibition | [2] [5] [8] |
Salfluverine was first synthesized as part of mid-20th-century efforts to explore the bioactivity of fluorinated organic molecules. Its initial documentation appeared in chemical registries circa 1950–1960, coinciding with advancements in aromatic fluorination techniques. The compound was cataloged under CAS 587-49-5, with early research likely focused on structure-activity relationships rather than therapeutic development [4] [6].
Industrial records indicate its primary use as a pharmaceutical intermediate or fine chemical, manufactured under Good Manufacturing Practice (GMP) conditions for research applications. Suppliers like Hangzhou Zhongqi Chem Co., Ltd., have listed it with purity specifications ≥99%, emphasizing its role in synthetic workflows rather than direct therapeutic use [6]. Unlike sulfasalazine—which underwent extensive clinical reevaluation after its 1940s introduction for arthritis—salfluverine lacks documented clinical trials or repurposing initiatives [2] [6].
The persistence of salfluverine in chemical databases (PubChem CID: 68519) and specialty catalogs reflects its utility as a:
No patent filings or clinical development milestones are publicly associated with the compound, underscoring its status as a research chemical rather than a drug candidate.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9